4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid
Overview
Description
2-Phenoxyethyl acrylate is a monomer that’s commonly found in photocuring materials . It’s also known as Ethylene Glycol Monophenyl Ether Acrylate . It’s used in the production of polymers and copolymers, and can be polymerized with other vinyl monomers .
Synthesis Analysis
The synthesis of 2-Phenoxyethyl acrylate involves esterification, backflow, and dehydration of diethylene Glycol monoethylether or ethylene glycol phenyl ether, acrylic acid, a catalyst, a solvent, a polymerization inhibitor, and an antioxidant .
Molecular Structure Analysis
The molecular formula of 2-Phenoxyethyl acrylate is C11H12O3, and its molecular weight is 192.21 .
Chemical Reactions Analysis
2-Phenoxyethyl acrylate can undergo polymerization under ultraviolet (UV) radiation .
Physical And Chemical Properties Analysis
2-Phenoxyethyl acrylate is a clear liquid that’s practically insoluble in water. It has a boiling point of 84 °C at 0.2 mm Hg, a density of 1.104 g/mL at 25 °C, and a refractive index (n 20/D) of 1.518 .
Scientific Research Applications
Antiproliferative Activity in Neoplastic Cells
A study synthesized derivatives of 4-benzyl-morpholine-2-carboxylic acid and evaluated their anti-proliferative activity in vitro against various neoplastic cells. The study found significant antiproliferative activity, with certain compounds exhibiting cell cycle arrest and apoptosis-inducing properties in cancer progression (Al‐Ghorbani et al., 2017).
Arotinoid's Effect on Rat Breast Cancer
A novel arotinoid compound related to 4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid was studied for its effects on rat breast cancer. The compound showed significant tumor reduction and was noted for its high efficacy and relatively low toxicity, suggesting its potential as an anticancer agent (Teelmann et al., 1993).
Synthesis and Characterization of Mononuclear Vanadium Complexes
Research on the synthesis and characterization of mononuclear O,N-chelated vanadium complexes utilized 2-methyl-6-[(2-morpholin-4-ylethylimino) methyl]phenol, derived from compounds including 4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid. These complexes have potential applications in various chemical processes (Hou et al., 2013).
Synthesis of Aromatic Carboxylic Acid Corrosion Inhibitors
A study explored the efficiency of carboxylic acid-based inhibitors for steel corrosion in neutral solutions, using N-ethyl-morpholine salts of a model compound related to 4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid. This research contributes to the development of more effective corrosion inhibitors (Agarwal & Landolt, 1998).
Safety And Hazards
properties
IUPAC Name |
4-(2-phenoxyethyl)morpholine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c15-13(16)12-10-14(7-9-18-12)6-8-17-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBVIDWMNBFEPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCOC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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